![molecular formula C19H11Cl2N3O5 B250645 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide, also known as DBF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DBF is a member of the benzoxazole family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors. In anticancer studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antitubercular studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA. In antimalarial studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the enzyme falcipain-2. In anti-inflammatory studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to have various biochemical and physiological effects. In anticancer studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antitubercular studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid. In antimalarial studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the digestion of hemoglobin. In anti-inflammatory studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Advantages and Limitations for Lab Experiments
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its fluorescent properties, which make it useful in fluorescence-based assays. One limitation is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide. One direction is the development of more efficient synthesis methods that can produce higher yields and purities. Another direction is the optimization of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide's properties for specific applications, such as improving its solubility or fluorescence intensity. Another direction is the exploration of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide's potential as a therapeutic agent for various diseases, including cancer, tuberculosis, and malaria. Finally, the development of new derivatives and analogs of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide could lead to the discovery of compounds with even greater potency and selectivity.
Synthesis Methods
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been synthesized using different methods, including a one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot three-component reaction involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a base and a catalyst. Microwave-assisted synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a solvent and a catalyst under microwave irradiation. Solvent-free synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the absence of a solvent and a catalyst.
Scientific Research Applications
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as an anticancer agent, antitubercular agent, and antimalarial agent. In pharmacology, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as an anti-inflammatory agent, antipyretic agent, and analgesic agent. In biochemistry, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as a fluorescent probe for DNA detection and a metal ion sensor.
properties
Molecular Formula |
C19H11Cl2N3O5 |
|---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3O5/c1-9-2-3-10(19-23-14-8-11(20)7-12(21)17(14)29-19)6-13(9)22-18(25)15-4-5-16(28-15)24(26)27/h2-8H,1H3,(H,22,25) |
InChI Key |
OWCNVQDOYNJYRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



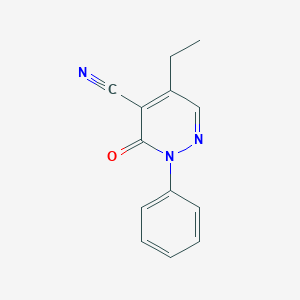
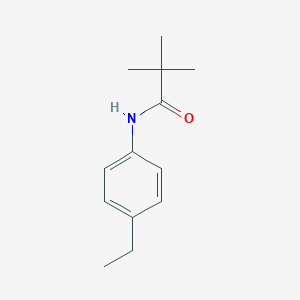
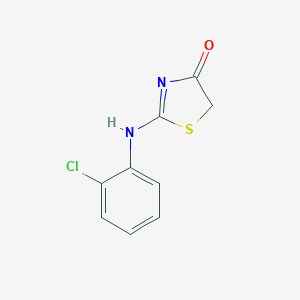
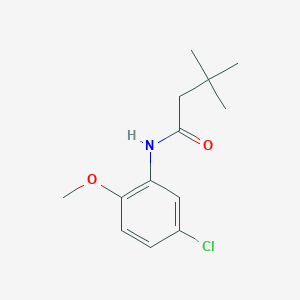
![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)
![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)
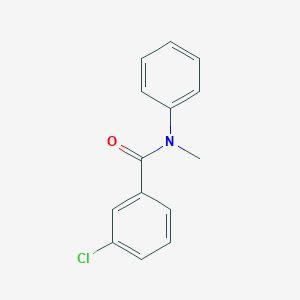

![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)